Valienamine

Vue d'ensemble

Description

La prostaglandine J2 est un membre de la famille des prostaglandines, qui sont des composés lipidiques dérivés de l'acide arachidonique. La prostaglandine J2 est connue pour son rôle dans divers processus physiologiques, notamment l'inflammation et la réponse immunitaire. Il s'agit d'une prostaglandine cyclopenténone, caractérisée par un groupe carbonyle α,β-insaturé réactif dans sa structure .

Applications De Recherche Scientifique

Prostaglandin J2 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

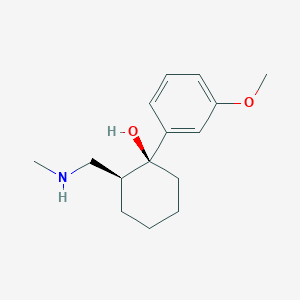

Valienamine is a C-7 aminocyclitol and is the key functional component of many natural glycosidase inhibitors . It is found as a substructure of pseudooligosaccharides such as the antidiabetic drug acarbose and the antibiotic validamycin . It is also a potent chemical chaperone drug candidate for the therapy of lysosomal storage disorders . Therefore, its primary targets are the enzymes involved in these biological processes, particularly glycosidases.

Mode of Action

This compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity . This interaction results in changes to the enzymes’ function, leading to the therapeutic effects observed in the treatment of conditions like diabetes and lysosomal storage disorders .

Biochemical Pathways

This compound affects the biochemical pathways involving glycosidases. By inhibiting these enzymes, it disrupts the normal breakdown of glycosides in the body. This disruption can lead to the accumulation of certain glycosides, which is beneficial in the treatment of conditions like diabetes .

Pharmacokinetics

It is known that this compound is an intermediate formed by microbial degradation of validamycins . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the inhibition of glycosidase activity, leading to the accumulation of certain glycosides. This accumulation can have therapeutic effects in the treatment of conditions like diabetes and lysosomal storage disorders .

Analyse Biochimique

Biochemical Properties

Valienamine plays a crucial role in biochemical reactions, particularly as a potent glucosidase inhibitor. It interacts with enzymes such as glycoside hydrolases, which are involved in the hydrolysis of glycosidic bonds in carbohydrates . The interaction between this compound and these enzymes is characterized by the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition is significant in the development of therapeutic agents for managing hyperglycemia .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of glycoside hydrolases, leading to alterations in carbohydrate metabolism . Additionally, this compound can modulate cell signaling pathways by inhibiting enzymes involved in these pathways, thereby affecting gene expression and cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound binds to the active site of glycoside hydrolases, inhibiting their activity by mimicking the transition state of the enzyme-substrate complex . This inhibition leads to a decrease in the hydrolysis of glycosidic bonds, thereby affecting carbohydrate metabolism. Additionally, this compound can influence gene expression by modulating the activity of enzymes involved in transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in carbohydrate metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit glycosidase activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in normal cellular functions and metabolic processes . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycoside hydrolases and aminotransferases, affecting the flux of metabolites through these pathways . This compound can also influence the levels of various metabolites, including glucose and its derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, where it can exert its biochemical effects . The transport and distribution of this compound are crucial for its efficacy as a therapeutic agent .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and organelles involved in carbohydrate metabolism . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that this compound reaches its target sites within the cell, where it can effectively inhibit glycosidase activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La prostaglandine J2 peut être synthétisée par déshydratation de la prostaglandine D2. Ce processus implique l'élimination de molécules d'eau dans des conditions spécifiques pour former la structure cyclique cyclopenténone . La réaction nécessite généralement des catalyseurs acides ou basiques pour faciliter le processus de déshydratation.

Méthodes de production industrielle : Dans les milieux industriels, la production de prostaglandine J2 implique une synthèse à grande échelle utilisant des techniques avancées telles que la chromatographie liquide et la spectrométrie de masse pour la purification et l'analyse . Ces méthodes garantissent une pureté et un rendement élevés du composé, le rendant adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : La prostaglandine J2 subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé peut être réduit pour former des dérivés moins réactifs.

Substitution : La prostaglandine J2 peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de la prostaglandine J2, chacun ayant des activités biologiques distinctes .

4. Applications de la recherche scientifique

La prostaglandine J2 a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La prostaglandine J2 exerce ses effets par plusieurs mécanismes :

Cibles moléculaires : Elle cible les récepteurs nucléaires tels que le récepteur activé par les proliférateurs de peroxysomes gamma (PPAR-γ) et module leur activité.

Voies impliquées : La prostaglandine J2 influence diverses voies de signalisation, notamment la voie NF-κB, qui est impliquée dans l'inflammation et la réponse immunitaire.

Modification covalente : Le groupe carbonyle α,β-insaturé réactif dans la prostaglandine J2 lui permet de modifier de manière covalente les protéines cellulaires, modifiant ainsi leur fonction et leur activité.

Comparaison Avec Des Composés Similaires

La prostaglandine J2 est unique parmi les prostaglandines en raison de sa structure cyclopenténone et de son groupe carbonyle réactif. Des composés similaires comprennent :

Prostaglandine D2 : Le précurseur de la prostaglandine J2, impliqué dans les réponses allergiques et inflammatoires.

Prostaglandine E2 : Connue pour son rôle dans la douleur et l'inflammation.

Prostaglandine F2α : Impliquée dans les processus de reproduction et la contraction des muscles lisses.

La prostaglandine J2 se distingue par sa capacité à modifier de manière covalente les protéines et ses puissants effets anti-inflammatoires .

Propriétés

IUPAC Name |

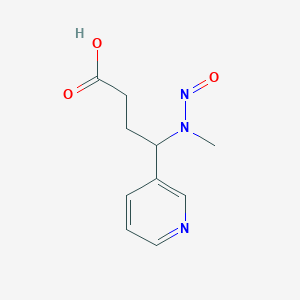

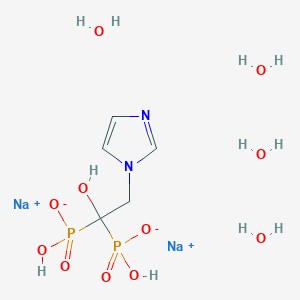

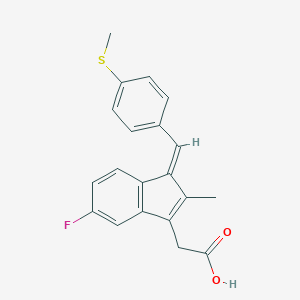

(1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-12H,2,8H2/t4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHOBMULWMGEBA-VZFHVOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(C1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191622 | |

| Record name | Valienamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38231-86-6 | |

| Record name | Valienamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38231-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valienamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038231866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-4-Hydroxymethyl-Cyclohex-4-Ene-1,2,3-Triol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valienamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Valienamine exert its biological activity, particularly its inhibitory effects?

A: this compound acts as a potent glycosidase inhibitor, primarily targeting α-glucosidases. [, , , ] It mimics the structure of the oxocarbenium ion-like transition state formed during the hydrolysis of glycosidic bonds by these enzymes. [, , , ] This structural similarity allows this compound to bind competitively to the enzyme's active site, thereby blocking the binding and subsequent hydrolysis of natural substrates. [, , , ]

Q2: What are some of the downstream effects of this compound's inhibition of glycosidases?

A: The inhibition of α-glucosidases by this compound leads to a reduction in the breakdown of complex sugars like starch and maltose into glucose. [, ] This, in turn, can have significant effects on carbohydrate metabolism. For instance, it can contribute to a decrease in postprandial blood glucose levels, making it relevant for managing diabetes. [, ]

Q3: Can you elaborate on the specific enzymes this compound has been shown to inhibit and their roles?

A3: Research indicates that this compound effectively inhibits various glycosidases, including:

- α-Glucosidase: Found in the small intestine, it breaks down starch and disaccharides into glucose. [, ]

- β-Glucosidase: This enzyme is involved in the hydrolysis of glucosylceramide, a key process for preventing Gaucher disease. [, ]

- Trehalase: Responsible for hydrolyzing trehalose, a disaccharide found in fungi and insects. []

Q4: How does the stereochemistry of this compound affect its inhibitory activity against different glycosidases?

A: Studies have shown that the stereochemistry of this compound is crucial for its inhibitory potency and selectivity towards different glycosidases. [, , ] For example, the β-anomer of this compound has been found to be a potent inhibitor of β-glucosidase, [, ] while showing less potency against α-glucosidase compared to its α-anomer. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound is represented by the molecular formula C7H13NO4 and has a molecular weight of 175.18 g/mol.

Q6: Is there spectroscopic data available for the characterization of this compound?

A: Yes, this compound has been characterized using various spectroscopic techniques. Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , , , ] and Infrared (IR) spectroscopy [] for structural confirmation. These techniques provide detailed information about the arrangement of atoms and functional groups within the this compound molecule.

Q7: Beyond its inhibitory action, are there other therapeutic applications being explored for this compound?

A: Yes, research indicates that certain this compound derivatives, particularly N-alkylated ones like N-octyl-β-valienamine (NOV) and N-octyl-4-epi-β-valienamine (NOEV), show promise as potential chemical chaperones for treating lysosomal storage disorders. [, , ]

Q8: What is the mechanism behind the proposed use of this compound derivatives as chemical chaperones?

A: These derivatives can enter cells and stabilize misfolded mutant enzymes, specifically mutant forms of β-glucosidase (associated with Gaucher disease) [, ] and β-galactosidase (associated with GM1-gangliosidosis). [] This stabilization aids in the proper trafficking of these enzymes to lysosomes, their site of action, where they can then function to break down accumulated substrates and ameliorate the disease phenotype. []

Q9: Have there been any studies investigating structure-activity relationships for this compound and its derivatives?

A: Numerous studies have delved into the structure-activity relationships of this compound and its derivatives. [, , , , , ] These investigations focus on how modifications to the this compound core structure, such as the introduction of different substituents or changes in stereochemistry, influence its inhibitory potency and selectivity against various glycosidases. [, , , , , ] Understanding these relationships is essential for designing and developing more potent and selective glycosidase inhibitors for therapeutic applications.

Q10: Are there computational chemistry approaches being used in this compound research?

A: Computational chemistry plays a significant role in this compound research. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to study the interactions of this compound and its derivatives with target enzymes. [, ] These in silico studies can provide valuable insights into the binding modes, affinities, and potential mechanisms of action for these molecules, aiding in the design of novel and improved inhibitors or chaperones.

Q11: What can you tell us about the stability and formulation of this compound for therapeutic use?

A11: While the research papers provided don't offer specific details about stability and formulation strategies for this compound, it's a crucial aspect to consider for therapeutic development. Formulating this compound to ensure its stability under various storage conditions and improve its solubility or bioavailability would be crucial for its successful translation into a therapeutic agent.

Q12: Are there any established analytical methods for the detection and quantification of this compound?

A12: Several analytical techniques have been employed for this compound analysis, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with pre-column derivatization methods for enhanced sensitivity and separation of this compound epimers. []

- Thin Layer Chromatography (TLC): A simple and effective method for separating and quantifying this compound and related compounds. []

- Capillary Zone Electrophoresis (CZE): Useful for the simultaneous determination of this compound and related compounds, often in the context of monitoring biosynthesis or degradation processes. []

Q13: Can you provide details on the synthesis of this compound, including any notable starting materials or key steps?

A13: this compound has been synthesized through various routes, often utilizing naturally occurring chiral starting materials like:

- (-)-Quinic acid: This readily available compound was used in the enantiospecific synthesis of both this compound and 2-epi-valienamine. []

- D-Glucose: A common starting point for synthesizing this compound, often involving ring-closing metathesis as a key step. [, ]

- (-)-Shikimic acid: Utilized in a novel stereoselective synthesis of both NOV and NOEV. []

- Quercitols: These chiral compounds, structurally similar to this compound, offer a convenient starting point for synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)